1H-Indole, 3-(1-bromoethyl)-
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Description
“1H-Indole, 3-(1-bromoethyl)-” is a chemical compound with the molecular formula C10H10BrN . It is a halogenated heterocyclic building block . The compound appears as an off-white to light brown crystalline powder .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another study presents a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 3-(1-bromoethyl)-” has been analyzed using various techniques. A study on the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 3-(1-bromoethyl)-” include a molecular weight of 224.097 Da . It appears as an off-white to light brown crystalline powder .
Safety And Hazards
Future Directions
The future directions in the research of “1H-Indole, 3-(1-bromoethyl)-” and similar compounds could involve exploring their diverse biological and clinical applications. Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The development of novel methods of synthesis and the investigation of their stabilization and antioxidant activities could be potential areas of future research .
properties
IUPAC Name |
3-(1-bromoethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVULRWXJQVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(1-bromoethyl)- |
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